Enzyme Substrate Specificity: Cathepsin C Discrimination Between Glycyl-L-phenylalaninamide, Amino Acid Amides, and Tripeptide Amides
Cathepsin C (dipeptidyl aminopeptidase I) exhibits exclusive activity toward glycyl-L-phenylalaninamide (GPA) while demonstrating no detectable hydrolysis of L-phenylalaninamide (amino acid amide) or glycylglycyl-L-phenylalaninamide (tripeptide amide) under identical assay conditions [1]. This substrate length selectivity is absolute rather than gradient-based—only dipeptide derivatives bearing a free α-amino group serve as substrates, with the enzyme completely inactive against shorter or longer peptide amides [2].
| Evidence Dimension | Enzymatic hydrolysis activity (substrate recognition) |
|---|---|
| Target Compound Data | Hydrolyzed (active substrate) |
| Comparator Or Baseline | L-phenylalaninamide: not hydrolyzed; glycylglycyl-L-phenylalaninamide: not hydrolyzed |
| Quantified Difference | Qualitative yes/no discrimination—target compound is cleaved; comparators show zero detectable activity |
| Conditions | Cathepsin C assay at pH 5.0, beef spleen enzyme preparation (32.8 cathepsin units/mg N) |
Why This Matters
Selection of L-phenylalaninamide or tripeptide analogs as substitutes would yield negative assay results, rendering experiments uninterpretable and wasting enzyme reagents.
- [1] Wiggans, D. S., Winitz, M., & Fruton, J. S. (1958). Action of Cathepsin C on Dipeptide Esters. Journal of Biological Chemistry, 234(4), 778-782. View Source
- [2] McDonald, J. K., Callahan, P. X., & Ellis, S. (1971). Cathepsin C from Beef Spleen. In Methods in Enzymology (Vol. 25, pp. 272-281). Academic Press. View Source
